molecular formula C19H19N3O3 B6339208 2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzoic acid methyl ester CAS No. 365542-62-7

2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzoic acid methyl ester

Cat. No. B6339208
CAS RN: 365542-62-7
M. Wt: 337.4 g/mol
InChI Key: DSIQEHLWKHXBHY-UHFFFAOYSA-N
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Description

The compound “2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzoic acid methyl ester” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their presence in a vast number of natural and synthetic therapeutically important compounds . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including the compound , involves the use of spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The IR spectrum shows characteristic peaks for N-H, HC = N, C = N, and N-N . The 1H-NMR spectrum shows signals corresponding to CH3, CH2, Ar-H, azomethone, and CH, triazole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives include the reaction of the appropriate carboxylic acid hydrazides with (aryl)isothiocyanates . This is followed by their acylation with acyl chlorides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be determined by various spectroscopic techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule . The 1H-NMR spectrum can provide information about the hydrogen environments in the molecule .

Scientific Research Applications

Anticancer Applications

1,2,4-triazole derivatives, which include the compound , have shown promising results as anticancer agents . They have been evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some of these compounds have demonstrated cytotoxic activity lower than 12 μM against the Hela cell line .

Antiviral Applications

Heterocycles based on the 1,2,3-triazole moiety, which is present in the compound, have been utilized in the development of several medicinal scaffolds that demonstrate antiviral activities .

Antibacterial Applications

The 1,2,3-triazole moiety has also been used in the development of compounds with antibacterial activities .

Antitubercular Applications

Compounds containing the 1,2,3-triazole moiety have shown potential in the development of antitubercular agents .

Use in Organic Reactions

Heterocyclic Schiff bases, which can be derived from compounds like the one , find promising potential applications as intermediates in organic reactions .

Use in Optoelectronics

The combination of two rings in an extensively coupled system, as in the compound, has significant potential applications, mainly in optoelectronics .

Use in Synthesis of Other Compounds

The compound has been used in the synthesis of other compounds, demonstrating its utility in chemical synthesis .

Potential Use in Sensors

Heterocyclic Schiff bases, which can be derived from compounds like the one , find promising potential applications as optical and electrical sensors .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives could involve the discovery and development of more effective and potent anticancer agents . These compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

methyl 2-methoxy-6-[2-(4-phenyl-1,2,4-triazol-3-yl)ethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-16-10-6-7-14(18(16)19(23)25-2)11-12-17-21-20-13-22(17)15-8-4-3-5-9-15/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIQEHLWKHXBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)CCC2=NN=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzoic acid methyl ester

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